molecular formula C24H16ClF2N3O B2459117 3-(2-chlorobenzyl)-8-fluoro-5-(3-fluorobenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one CAS No. 1215628-30-0

3-(2-chlorobenzyl)-8-fluoro-5-(3-fluorobenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one

Cat. No. B2459117
CAS RN: 1215628-30-0
M. Wt: 435.86
InChI Key: VNKRUDVYJXYGNP-UHFFFAOYSA-N
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Description

The compound “3-(2-chlorobenzyl)-8-fluoro-5-(3-fluorobenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one” is a complex organic molecule that contains several functional groups. It has a pyrimido[5,4-b]indol-4-one core, which is a type of heterocyclic compound. This core is substituted with two benzyl groups, one of which is chlorinated and the other is fluorinated .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the pyrimido[5,4-b]indol-4-one core. This could potentially be achieved through a multicomponent reaction . The benzyl groups could then be added through a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimido[5,4-b]indol-4-one core would likely contribute to the rigidity of the molecule, while the benzyl groups could potentially introduce some flexibility .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. The benzyl groups could potentially be substituted with other groups, and the pyrimido[5,4-b]indol-4-one core could potentially undergo reactions with nucleophiles or electrophiles .

Future Directions

The future research on this compound could involve further exploration of its synthesis and potential biological activities. Given the biological activity of many indole derivatives, it’s possible that this compound could have interesting biological properties that could be explored in future studies .

properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-8-fluoro-5-[(3-fluorophenyl)methyl]pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClF2N3O/c25-20-7-2-1-5-16(20)13-29-14-28-22-19-11-18(27)8-9-21(19)30(23(22)24(29)31)12-15-4-3-6-17(26)10-15/h1-11,14H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKRUDVYJXYGNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC5=CC(=CC=C5)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClF2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chlorobenzyl)-8-fluoro-5-(3-fluorobenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one

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